N-(2-Chloro-4-methoxybenzyl)ethanamine
Description
N-(2-Chloro-4-methoxybenzyl)ethanamine is a secondary amine characterized by a benzyl group substituted with chlorine at the 2-position and a methoxy group at the 4-position, linked to an ethanamine backbone. These analogs are frequently studied in medicinal chemistry and forensic toxicology due to their psychoactive properties and receptor interactions .
Properties
IUPAC Name |
N-[(2-chloro-4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-12-7-8-4-5-9(13-2)6-10(8)11/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWBRUDNVMDKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methoxybenzyl)ethanamine typically involves the reaction of 2-chloro-4-methoxybenzyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Chloro-4-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, affecting mood, perception, and behavior.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Variations in Pharmacological Activity
The biological activity of substituted benzyl-ethanamine derivatives is highly dependent on the position and nature of substituents on the aromatic ring. Key analogs include:
25C-NBOMe
- Structure : 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
- Key Differences : Contains additional 2,5-dimethoxy substitutions on the phenyl ring and a methoxy group on the benzyl moiety.
- Activity: Acts as a potent serotonin 5-HT2A receptor agonist, with reported hallucinogenic effects at sub-milligram doses. The chloro substituent at the 4-position enhances receptor binding affinity compared to non-halogenated analogs .
25B-NBOMe
- Structure : 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
- Key Differences : Bromine replaces chlorine at the 4-position.
- Activity : Exhibits similar receptor affinity to 25C-NBOMe but with slightly reduced potency due to bromine’s larger atomic radius, which may sterically hinder receptor interactions .
25H-NBOMe
Non-NBOMe Analogs
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine
- Structure : Features an ethyl group at the 4-position of the benzyl ring and a methoxy group on the phenethyl moiety.
- Activity: Primarily studied for its synthetic accessibility via ruthenium-catalyzed reactions (e.g., 59% yield for analog 3d in ). Unlike NBOMe compounds, this derivative lacks hallucinogenic properties, likely due to the absence of a methoxybenzyl group .
N-(2-Nitrobenzyl)-2-(4-chlorophenyl)ethanamine
- Structure : Substituted with a nitro group on the benzyl ring and a chloro group on the phenethyl ring.
- This compound is often used as a synthetic intermediate rather than a bioactive agent .
Data Tables: Comparative Analysis
Table 1. Structural and Pharmacological Comparison
| Compound | Substituents (Benzyl/Phenethyl) | Molecular Formula | Molecular Weight | Receptor Affinity (5-HT2A) | Psychoactive Potency |
|---|---|---|---|---|---|
| N-(2-Chloro-4-methoxybenzyl)ethanamine | 2-Cl, 4-OCH₃ (benzyl) | C₁₀H₁₂ClNO | 199.66 | Predicted moderate | Not reported |
| 25C-NBOMe | 4-Cl, 2,5-OCH₃ (phenethyl); 2-OCH₃ (benzyl) | C₁₈H₂₁ClNO₃ | 340.82 | High (EC₅₀ = 0.3 nM) | ~100–500 μg |
| 25B-NBOMe | 4-Br, 2,5-OCH₃ (phenethyl); 2-OCH₃ (benzyl) | C₁₈H₂₁BrNO₃ | 385.27 | Moderate (EC₅₀ = 1.2 nM) | ~200–800 μg |
| N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine | 4-C₂H₅ (benzyl); 4-OCH₃ (phenethyl) | C₁₈H₂₁NO | 269.36 | Low | Non-psychoactive |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
